molecular formula C16H22N2O B13929693 1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one

1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13929693
M. Wt: 258.36 g/mol
InChI Key: KDLDXYHRECEZLE-UHFFFAOYSA-N
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Description

1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where the quinoline core reacts with formaldehyde and a secondary amine.

    Methylation: The final step involves methylation of the piperidine ring using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium halides in polar solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 6-chloroquinoline share a similar quinoline core.

    Piperidine Derivatives: Compounds like 2-methylpiperidine and 4-phenylpiperidine share a similar piperidine ring.

Uniqueness

1-Methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of the quinoline core and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler quinoline or piperidine derivatives.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-methyl-6-(5-methylpiperidin-2-yl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C16H22N2O/c1-11-3-6-14(17-10-11)12-4-7-15-13(9-12)5-8-16(19)18(15)2/h4,7,9,11,14,17H,3,5-6,8,10H2,1-2H3

InChI Key

KDLDXYHRECEZLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1)C2=CC3=C(C=C2)N(C(=O)CC3)C

Origin of Product

United States

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